molecular formula C19H23N3O3 B6904713 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide

Cat. No.: B6904713
M. Wt: 341.4 g/mol
InChI Key: FNVXKXBAJFWUJG-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound contains an oxazole ring, a phenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-18(23)22-11-5-4-6-16(22)19(24)21-15-9-7-14(8-10-15)17-12-20-13(2)25-17/h7-10,12,16H,3-6,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVXKXBAJFWUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)C3=CN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of 2-amino-1-phenylethanone with acetic anhydride under acidic conditions to yield 2-methyl-5-phenyloxazole.

    Attachment of the Phenyl Group: The oxazole derivative is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the phenyl group at the 4-position of the oxazole ring.

    Formation of the Piperidine Moiety: The next step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of a suitable precursor, such as 2,5-dimethylpyrrole, in the presence of a palladium catalyst.

    Coupling of the Fragments: The final step involves coupling the oxazole-phenyl derivative with the piperidine moiety. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the oxazole or piperidine rings.

    Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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